8-溴-3-甲基-7-[(4-甲基苯基)甲基]嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a chemical compound that has been mentioned in the context of being an intermediate used to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of a similar compound, 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione, involves the use of 1-bromo-2-butyne, sodium carbonate, and acetone. The reaction system is heated to 40 °C and stirred for 4 hours .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a purine-2,6-dione core, which is a type of heterocyclic compound containing a purine moiety. The purine moiety is substituted at various positions with bromine, methyl, and phenylmethyl groups .科学研究应用
化学合成和修饰
8-溴-3-甲基-7-[(4-甲基苯基)甲基]嘌呤-2,6-二酮及其相关化合物的合成和化学性质涉及突出其在创建多样化化学结构中的潜力的反应。例如,8-溴取代的 3-甲基-7-(噻吨-3-基)-3,7-二氢-1H-嘌呤-2,6-二酮与三胺的反应由于二甲胺的亲核取代反应而产生了意外产物,说明了该化合物的反应性和创造具有独特性质的新分子的潜力 (Khaliullin 和 Shabalina,2020)。
生物活性和应用
一些研究探索了与嘌呤-2,6-二酮结构修饰相关的生物活性,表明了潜在的药理学应用。例如,源自类似结构修饰的化合物显示出抗抑郁活性,表明这些化合物在治疗应用中的效用。具体来说,通过 8-溴-3-甲基-7-(1,1-二氧噻吨-3-基)-1-乙基-1H-嘌呤-2,6(3H,7H)-二酮与环己胺相互作用合成的衍生物表现出显着的抗抑郁作用,突出了结构修饰在增强生物活性中的相关性 (Khaliullin 等,2017)。
抗菌和抗真菌潜力
对嘌呤衍生物(包括与 8-溴-3-甲基-7-[(4-甲基苯基)甲基]嘌呤-2,6-二酮 相关的结构)的研究已经发现了显着的抗菌和抗真菌活性。这包括合成 8-氨基-7-(2-羟基-2-苯基乙基)-3-甲基黄嘌呤的方法,证明了这些化合物的物理化学性质以及它们作为抗病毒和抗菌剂的潜力。在这些化合物中引入的结构修饰有助于它们的生物功效,为设计新的治疗剂提供了见解 (Romanenko 等,2016)。
安全和危害
未来方向
The future directions for research on 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione could include further exploration of its potential use in the treatment of type 2 diabetes, given its role as an intermediate in the synthesis of DPP4 inhibitors . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
属性
IUPAC Name |
8-bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c1-8-3-5-9(6-4-8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOMXZZVAKZXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。